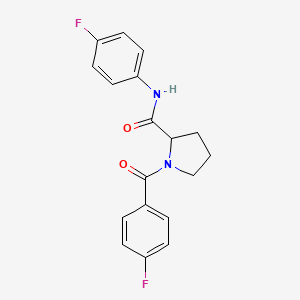![molecular formula C19H23N3O5 B6009780 2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol](/img/structure/B6009780.png)
2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol, also known as MNPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPN is a member of the phenol class of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
科学研究应用
2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. This compound has also been shown to have analgesic properties, which make it a potential candidate for the treatment of pain. Additionally, this compound has been shown to have anti-cancer properties, which make it a potential candidate for the treatment of cancer.
作用机制
The mechanism of action of 2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). These enzymes and proteins are involved in the inflammatory response and the growth and spread of cancer cells. By inhibiting their activity, this compound may be able to reduce inflammation and slow the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of arthritis. This compound has also been shown to reduce the expression of COX-2 and NF-κB in animal models of cancer. Additionally, this compound has been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological activities. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol. One area of research could be to further explore its anti-inflammatory properties and its potential as a treatment for arthritis. Another area of research could be to further explore its anti-cancer properties and its potential as a treatment for cancer. Additionally, more research could be done to understand the mechanism of action of this compound and to identify potential targets for its activity. Finally, more research could be done to explore the safety and efficacy of this compound in humans.
合成方法
The synthesis of 2-methoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-nitrophenol involves the reaction between 4-(2-methoxyphenyl)piperazine, 2-methoxy-4-nitrophenol, and formaldehyde in the presence of a catalyst. The reaction is carried out in a solvent, such as methanol or ethanol, at a specific temperature and pressure. The resulting product is then purified using chromatography or recrystallization to obtain pure this compound.
属性
IUPAC Name |
2-methoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-26-17-6-4-3-5-15(17)21-9-7-20(8-10-21)13-14-11-16(22(24)25)19(23)18(12-14)27-2/h3-6,11-12,23H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOIGNFASCHGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6009705.png)
![4-isobutyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6009706.png)
![4-(methoxymethyl)-6-methyl-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]nicotinonitrile](/img/structure/B6009709.png)


![N-[2-(1H-indol-3-yl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B6009738.png)
![N-[4-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]acetamide](/img/structure/B6009741.png)

![5-({[4-(4-morpholinyl)phenyl]amino}methylene)-1-(2-thienylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009750.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6009752.png)
![4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-(2-phenylethyl)morpholine](/img/structure/B6009772.png)
![2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B6009793.png)
![1-methyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-azepanecarboxamide](/img/structure/B6009794.png)
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
